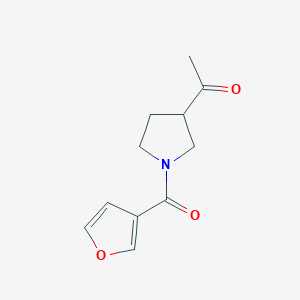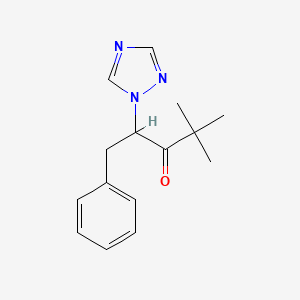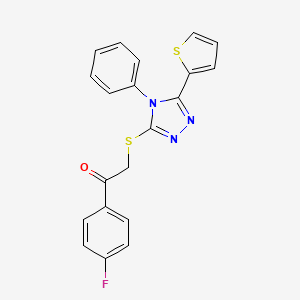![molecular formula C11H12O2 B2977927 6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane CAS No. 1934507-71-7](/img/structure/B2977927.png)
6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Phenyl-3,7-dioxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is an oil-like substance . It has a molecular weight of 176.22 . The compound is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Novel Synthesis Methods : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane derivatives demonstrates the chemical versatility and potential for creating a variety of substituted fused azetidines, highlighting the broader applications of bicyclic compounds in chemical synthesis (Napolitano et al., 2009).
Photocycloaddition Techniques : A study on flavin-mediated visible-light [2+2] photocycloaddition for cyclising ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, used towards the synthesis of a variety of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, showcases advanced methods for synthesizing bicyclic compounds with potential pharmaceutical applications (Jirásek et al., 2017).
Pharmaceutical and Biological Studies
Antimicrobial Compounds : Research on Pimpinella species identified a new compound, 1-methyl-4-(5-methyl-1-methylenehex-4-enyl)-7-oxabicyclo[4.1.0]heptane, showing antimicrobial activity against various pathogens, suggesting potential therapeutic applications of bicyclic compounds in medicine (Tabanca et al., 2003).
Pharmacological Study of Schiff Base Derivatives : A novel Schiff base derived from amoxicillin, involving a bicyclic core, displayed significant antibacterial and fungicidal activities, highlighting the application of bicyclic compounds in developing new antimicrobial agents (Al-Masoudi et al., 2015).
Material Science and Engineering
- Gas Hydrate Promotion : Oxabicyclic compounds, including 7-oxabicyclo[4.1.0]heptane, have been investigated as novel promoters for gas hydrates, demonstrating their utility in material science and engineering for enhancing the thermodynamic stability of hydrate systems (Seol et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
6-phenyl-3,7-dioxabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-4-9(5-3-1)11-6-7-12-8-10(11)13-11/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKBUIMJAZZZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2977844.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-bromophenyl)-5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluorobenzamide](/img/structure/B2977849.png)
![1-(3,4-Dimethylphenyl)-3-{[(oxolan-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2977850.png)


![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)



![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)
